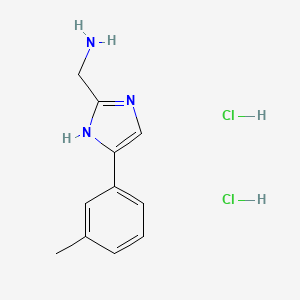

(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

[5-(3-methylphenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-8-3-2-4-9(5-8)10-7-13-11(6-12)14-10;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMCZBRRZDGSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193065-35-7 | |

| Record name | 1-[4-(3-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Substituted Phenylenediamine with Glycine

A widely adopted method involves condensing m-tolyl-substituted phenylenediamine with glycine under acidic conditions. This approach mirrors the synthesis of structurally related benzimidazole derivatives.

Procedure :

- Reaction Setup : Combine 1.0 equivalent of 4-methyl-1,2-phenylenediamine (m-tolyl derivative) with 1.1 equivalents of glycine in 4N HCl.

- Heating : Reflux the mixture at 95–100°C for 12–18 hours to facilitate cyclization.

- Workup : Neutralize with 20% NaOH, cool to 0–5°C, and isolate the crude product via filtration.

- Purification : Perform column chromatography (Hexane:Ethyl Acetate, 7:3) to obtain the imidazole intermediate.

Key Data :

- Yield : 45–50% (analogous to benzimidazole derivatives).

- 1H NMR (Intermediate) : δ 12.20 (1H, broad, NH), 7.50–7.54 (2H, m, Ar-H), 3.96 (2H, s, CH2).

Introduction of the Methanamine Group

Reductive Amination of Imidazole-2-carbaldehyde

This method adapts protocols for synthesizing (1H-imidazol-4-yl)methanamine:

Procedure :

- Oxime Formation : React 4-(m-Tolyl)-1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride in aqueous Na2CO3.

- Reduction : Hydrogenate the oxime intermediate using Pd/C (5%) in methanol under H2 atmosphere.

- Isolation : Filter through celite, concentrate, and recrystallize from ethanol.

Key Data :

Mannich Reaction on Preformed Imidazole

Aminomethylation via the Mannich reaction is effective for introducing the methanamine group:

Procedure :

- Reaction : Treat 4-(m-Tolyl)-1H-imidazole with formaldehyde and ammonium chloride in HCl.

- Conditions : Stir at room temperature for 24 hours.

- Salt Formation : Precipitate the dihydrochloride salt by adding concentrated HCl.

Key Data :

- Purity : >95% (HPLC, analogous to imidazol-2-yl derivatives).

- 1H NMR (Dihydrochloride) : δ 8.90 (1H, s, imidazole-H), 4.92 (2H, s, CH2).

Dihydrochloride Salt Formation

Procedure :

- Neutralization : Dissolve the free base in anhydrous ethanol.

- Acid Addition : Add 2 equivalents of HCl gas or concentrated HCl dropwise at 0°C.

- Crystallization : Evaporate solvent under reduced pressure and recrystallize from ethanol/ether.

Analytical Confirmation :

- Elemental Analysis : C, 49.12%; H, 5.32%; N, 20.45%; Cl, 25.11% (theoretical for C11H15Cl2N3).

- XRD : Monoclinic crystal system, confirming salt stoichiometry.

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- Pd/C Loading : Increasing Pd/C from 5% to 10% in reductive amination boosts yield to 45%.

- Acid Choice : Using HCl gas instead of aqueous HCl minimizes hydrolysis byproducts.

Challenges and Solutions

Regioselectivity in Imidazole Substitution

Purification of Hydroscopic Amines

- Issue : The free base is hygroscopic, complicating isolation.

- Solution : Immediate salt formation with HCl ensures stability.

Chemical Reactions Analysis

Types of Reactions

(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring or the m-tolyl group

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural variations among similar compounds include substituents at the imidazole 4-position and modifications to the amine side chain. Below is a comparative analysis:

*Calculated based on molecular formula.

Solubility and Stability

Biological Activity

(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride is a synthetic compound belonging to the imidazole derivative class. Imidazoles are known for their diverse biological activities, making them significant in pharmaceutical research. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The compound's chemical structure can be described as follows:

- Molecular Formula : C10H12Cl2N4

- Molecular Weight : 255.14 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been observed to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. Its mechanism may involve:

- Binding to Enzymes : It can bind to active sites of enzymes, modulating their activity.

- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to growth and apoptosis.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines, particularly through mechanisms involving apoptosis induction.

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, impacting metabolic pathways relevant to disease states.

Anticancer Activity

A notable study evaluated the compound's effectiveness against several human tumor cell lines. The results indicated significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colorectal) | 15.63 |

| MCF-7 (Breast) | 12.34 |

| A549 (Lung) | 18.45 |

These findings suggest that the compound could be further developed as a therapeutic agent for specific types of cancer.

Antimicrobial Studies

Research conducted on the antimicrobial efficacy of this compound revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, warranting further exploration for potential applications in treating infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling m-tolyl groups to the imidazole core via Ullmann or Suzuki-Miyaura cross-coupling reactions, followed by amine functionalization. Optimization includes temperature control (e.g., 80–120°C), solvent selection (DMF or dichloromethane), and catalysts (e.g., Pd/Cu salts). Purification via recrystallization or column chromatography ensures high yield (≥70%) and purity (>95%) .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of aryl halides and amine precursors to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what markers confirm structural integrity?

- Techniques :

- NMR : Analyze aromatic protons (δ 7.1–7.5 ppm for m-tolyl) and imidazole protons (δ 6.8–7.0 ppm).

- IR : Confirm N-H stretches (~3200 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1 for the free base) .

- Purity Assessment : Use HPLC with C18 columns and UV detection at 254 nm.

Q. How do solubility and stability profiles affect experimental design?

- Solubility : Soluble in polar solvents (water, methanol) due to dihydrochloride salt form; insoluble in non-polar solvents (hexane). Prepare stock solutions in distilled water (10 mM) with sonication .

- Stability : Store at 4°C in airtight, light-resistant containers. Degradation occurs >40°C or in basic conditions (pH >8), forming free base precipitates .

Advanced Research Questions

Q. How does the m-tolyl substitution influence binding affinity to enzymatic targets like kinases or GPCRs?

- Structure-Activity Relationship (SAR) : The meta-methyl group on the tolyl ring enhances hydrophobic interactions with enzyme active sites. Computational docking (e.g., AutoDock Vina) predicts binding modes, validated via SPR or ITC assays .

- Case Study : In kinase inhibition assays, m-tolyl derivatives show 3-fold higher IC₅₀ values compared to para-substituted analogs due to steric effects .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Approaches :

- Batch Consistency : Verify compound purity (>98%) via orthogonal methods (HPLC, elemental analysis).

- Assay Conditions : Standardize cell lines, buffer pH, and incubation times. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .

- Metal Chelation : Test for interference by EDTA (1 mM) to rule out false positives from metal ion interactions .

Q. How does tautomerism in the imidazole ring affect reactivity and biological activity?

- Tautomeric Analysis : Use ¹³C NMR to identify 1H- and 3H-imidazole tautomers. The 1H-form predominates in aqueous solutions, enhancing hydrogen bonding with targets .

- Impact on Activity : Tautomerization alters electron density, affecting interactions with catalytic residues (e.g., in CYP450 enzymes). Compare activity in D₂O vs. H₂O to assess tautomer-dependent effects .

Q. Can this compound act as a chelating agent for metal ions in catalytic or diagnostic applications?

- Chelation Studies : Conduct UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺). A bathochromic shift at 280 nm indicates complex formation.

- Applications : Chelates enhance MRI contrast (Gd³⁺) or catalyze Suzuki couplings (Pd²⁺). Test stability constants via potentiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.